N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
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Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)31-16-10-8-15(9-11-16)21(30)27-13-14-29-19-7-2-1-5-17(19)20(28-29)18-6-3-4-12-26-18/h3-4,6,8-12H,1-2,5,7,13-14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHCRONJAZCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, often referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a unique molecular structure that includes:
- Molecular Formula: C22H21F3N4O
- Molecular Weight: 426.43 g/mol
- IUPAC Name: this compound
The presence of the pyridine and indazole moieties in its structure is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compound 1 exhibits promising anticancer properties. The following table summarizes key findings from various research efforts:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| Study B | MCF-7 (Breast Cancer) | 8.3 | Inhibition of cell proliferation |
| Study C | HCT116 (Colon Cancer) | 15.0 | Modulation of signaling pathways |
In Study A, compound 1 was shown to induce apoptosis in A549 cells through mitochondrial pathway activation, leading to cytochrome c release and caspase activation . Study B demonstrated that the compound inhibited the proliferation of MCF-7 cells by downregulating cyclin D1 expression, a critical regulator of the cell cycle .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. The following table presents findings from antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness Compared to Standard |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to vancomycin |
| Escherichia coli | 16 µg/mL | Superior to ampicillin |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
The mechanisms underlying the biological activity of compound 1 are multifaceted:
- Apoptosis Induction: Through activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest: By modulating cyclin-dependent kinases.
- Antimicrobial Action: Possibly through disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy in Spheroid Models
In a study published in Journal of Medicinal Chemistry, researchers screened a library of compounds on multicellular spheroids to identify novel anticancer agents. Compound 1 demonstrated significant efficacy in reducing tumor volume compared to control groups, emphasizing its potential for further development in cancer therapy .
Case Study 2: Synergistic Effects with Existing Antibiotics
A recent investigation explored the synergistic effects of compound 1 when combined with standard antibiotics against resistant bacterial strains. The results indicated that co-administration enhanced the effectiveness of existing treatments, suggesting a potential role in overcoming antibiotic resistance .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit promising anticancer properties. The structural motifs present in this compound allow for interactions with various cellular targets, potentially leading to apoptosis in cancer cells. For instance, derivatives of indazole have been shown to inhibit tumor growth by interfering with signaling pathways crucial for cancer cell proliferation .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of a pyridine ring enhances the ability of these compounds to penetrate microbial membranes, making them effective agents in combating infections .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide, and how are reaction conditions optimized?
- Answer: The synthesis typically involves multi-step organic reactions, including coupling of the pyridinyl-indazole core with the trifluoromethoxy benzamide moiety. Key steps may include:
- Amide bond formation using coupling reagents (e.g., HATU or EDC) under inert atmospheres .
- Heterocyclic ring closure for the tetrahydroindazole system, requiring controlled temperatures (e.g., 0–5°C for exothermic steps) and solvents like DMSO or acetonitrile .
- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
- Optimization strategies: Adjusting stoichiometry, solvent polarity, and catalyst loadings (e.g., Pd catalysts for cross-coupling) to improve yields. Reaction progress is monitored via TLC or LC-MS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and integration ratios (e.g., trifluoromethoxy group at δ ~120 ppm in 13C NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
- X-ray Crystallography: For unambiguous structural determination if crystals are obtainable .
- HPLC-PDA: To assess purity (>98% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?
- Answer: Contradictions may arise from assay-specific variables (e.g., cell line variability, off-target effects). Methodological approaches include:
- Target Engagement Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct binding to hypothesized targets .
- Orthogonal Assays: Compare results across enzymatic, cell-based, and in vivo models to distinguish artifacts from true activity .
- Metabolite Screening: LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. What strategies are recommended for addressing regioselectivity challenges in modifying the pyridinyl-indazolyl core?
- Answer: Regioselectivity in heterocyclic systems is influenced by electronic and steric factors. Approaches include:
- Computational Modeling: Density Functional Theory (DFT) to predict reactive sites and transition states .
- Directed Metalation: Use directing groups (e.g., pyridine N-oxide) to steer functionalization to specific positions .
- Protecting Group Strategies: Temporarily block reactive sites (e.g., trifluoromethoxy benzamide) during synthesis .
Q. How can the pharmacokinetic (PK) profile of this compound be optimized for in vivo studies?
- Answer:
- LogP Adjustments: Introduce polar groups (e.g., hydroxyls) or employ prodrug strategies to enhance solubility without compromising target binding .
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., vulnerable amide bonds) .
- In Vivo PK Studies: Monitor plasma half-life and tissue distribution in rodent models, adjusting dosing regimens based on clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
